Ethyl dichlorothiophosphate

Description

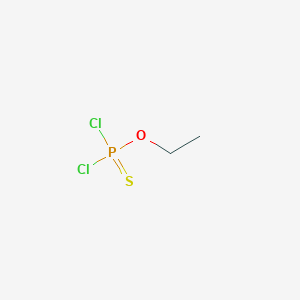

Structure

3D Structure

Properties

IUPAC Name |

dichloro-ethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl2OPS/c1-2-5-6(3,4)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMODMOZAUKBGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl2OPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061733 | |

| Record name | O-Ethyl dichlorothiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498-64-2 | |

| Record name | Ethyl dichlorothiophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1498-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorodichloridothioic acid, O-ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl dichlorothiophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorodichloridothioic acid, O-ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | O-Ethyl dichlorothiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ethyl dichlorothiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies of Ethyl Dichlorothiophosphate

Established Synthetic Pathways to Ethyl Dichlorothiophosphate

The traditional and most widely employed method for the synthesis of this compound involves the direct reaction of thiophosphoryl chloride with ethanol (B145695).

Reaction of Thiophosphoryl Chloride with Ethanol

The reaction of thiophosphoryl chloride (PSCl₃) with ethanol (C₂H₅OH) is a fundamental method for producing this compound. wikipedia.org Thiophosphoryl chloride, a colorless, pungent liquid, serves as the phosphorus and sulfur source in this reaction. wikipedia.org It readily reacts with alcohols, like ethanol, in a process known as thiophosphorylation. wikipedia.org This reaction leads to the substitution of one of its chlorine atoms with an ethoxy group (-OC₂H₅), yielding this compound and hydrogen chloride (HCl) as a byproduct.

The general chemical equation for this reaction is as follows:

PSCl₃ + C₂H₅OH → C₂H₅OP(S)Cl₂ + HCl

This process is valued for its directness and the availability of the starting materials. However, the reaction can be sensitive to conditions and may produce byproducts if not carefully controlled.

Another optimization technique involves the careful control of the stoichiometry of the reactants. Using a slight excess of thiophosphoryl chloride can help to ensure the complete conversion of ethanol, minimizing the presence of unreacted starting material in the final product mixture. However, this must be balanced to avoid an excess of the corrosive and reactive thiophosphoryl chloride in the final product.

Temperature control is also a critical factor. The reaction is typically carried out at low temperatures to minimize the formation of side products, such as dithis compound, which can occur if a second molecule of ethanol reacts with the desired product. Gradual addition of ethanol to the thiophosphoryl chloride solution, while maintaining a low temperature, is a common practice to control the reaction rate and selectivity.

Recent advancements in process optimization, such as the use of autonomous self-optimizing flow reactors, present promising avenues for further enhancing the yield and efficiency of this synthesis. beilstein-journals.orgsemanticscholar.org These systems allow for real-time monitoring and adjustment of reaction parameters to maintain optimal conditions. beilstein-journals.orgsemanticscholar.org

The choice of solvent and the specific reaction conditions play a pivotal role in the successful synthesis of this compound. The solvent must be inert to the highly reactive thiophosphoryl chloride and the hydrogen chloride byproduct. Common solvents used for this reaction include aprotic organic solvents such as dichloromethane (B109758), chloroform, and benzene. wikipedia.orgrsc.org These solvents provide a suitable medium for the reaction to proceed and can help to dissipate the heat generated.

The selection of a solvent can significantly impact the reaction's outcome. nih.gov An ideal solvent will dissolve the reactants while remaining unreactive. The polarity of the solvent can influence the reaction rate and the solubility of the hydrogen chloride byproduct. For instance, a less polar solvent might facilitate the removal of HCl gas, thereby driving the reaction forward.

Temperature and pressure are also key reaction conditions. As mentioned, the reaction is typically conducted at reduced temperatures to enhance selectivity. The reaction may be carried out under a slight vacuum to aid in the removal of the HCl gas formed. The careful management of these conditions is essential for maximizing the yield and purity of the final product.

| Parameter | Condition | Rationale |

| Temperature | Low (e.g., 0-10 °C) | Minimizes side reactions and formation of byproducts. |

| Solvent | Aprotic (e.g., Dichloromethane, Benzene) | Inert to reactants and byproducts, provides a reaction medium. wikipedia.orgrsc.org |

| Pressure | Atmospheric or slight vacuum | Facilitates the removal of HCl gas. |

| Reagent Addition | Slow, dropwise addition of ethanol | Controls reaction rate and temperature. |

Emerging Synthetic Approaches to this compound

While the reaction of thiophosphoryl chloride with ethanol remains a primary synthetic route, research into alternative and more sustainable methods is ongoing. One emerging area of interest is the development of "green" synthesis technologies. These approaches aim to reduce the environmental impact of the chemical process by minimizing waste and avoiding hazardous reagents. For example, processes are being developed that utilize phosphorus pentasulfide and ethanol, followed by chlorination, which can offer a different pathway to the desired product. patsnap.com

Another approach involves a multi-step synthesis starting from phosphorus trichloride (B1173362), alcohol, and sulfur. google.com This method proceeds through the formation of a trialkylphosphite intermediate, which then reacts with phosphorus trichloride and subsequently with sulfur to yield the final product. google.com Proponents of this method claim high total yields and product purity, with the added benefits of safer production and lower energy consumption. google.com

The field of synthetic organic chemistry is continually evolving, with a drive towards more efficient, cost-effective, and environmentally friendly processes. nih.govnih.gov It is anticipated that further research will lead to novel synthetic pathways for this compound that improve upon the established methods.

Reaction Mechanisms and Kinetics of Ethyl Dichlorothiophosphate

Nucleophilic Substitution Reactions Involving Ethyl Dichlorothiophosphate

Nucleophilic substitution at the thiophosphoryl center (P=S) is a fundamental reaction class for this compound and related compounds. sapub.org These reactions typically proceed through either a concerted (ANDN) mechanism, where bond formation and bond breaking occur in a single transition state, or a stepwise (AN + DN) mechanism involving a pentacoordinate intermediate. sapub.orgsapub.org The specific pathway is influenced by the nature of the substrate, the nucleophile, the leaving group, and the solvent. ksu.edu.salibretexts.org

Mechanistic Investigations of Anilinolyses

The reactions of thiophosphoryl chlorides with anilines (anilinolyses) serve as a valuable model for investigating reaction mechanisms at the P=S center. Kinetic studies of the reactions between ethyl Y-phenyl chlorothiophosphates and X-anilines in acetonitrile (B52724) have provided significant insights into the transition state structure. nih.gov

In a concerted reaction, the breaking of the old bond and the formation of the new bond happen simultaneously in a single step, passing through a single transition state without the formation of any stable intermediates. wikipedia.orgyoutube.com For the anilinolysis of ethyl Y-phenyl chlorothiophosphates, a concerted SN2-type mechanism is strongly supported by kinetic data. nih.gov The negative values of the cross-interaction constant (ρXY = -0.28), which correlates the effects of substituents in the nucleophile (X) and the substrate (Y), are indicative of a concerted process. nih.govresearchgate.net This mechanism involves a single, high-energy transition state where the nucleophile attacks the phosphorus center as the leaving group departs. libretexts.org

Deuterium Kinetic Isotope Effects (DKIEs), expressed as the ratio of rate constants (kH/kD) for reactions with a proton versus a deuteron, are a powerful tool for probing the nature of transition states. escholarship.orglibretexts.org Specifically, primary KIEs are observed when a bond to the isotope is broken in the rate-determining step. libretexts.org In the anilinolysis of ethyl Y-phenyl chlorothiophosphates, studies using deuterated aniline (B41778) nucleophiles (XC6H4ND2) have yielded primary kinetic isotope effects (kH/kD) ranging from 1.06 to 1.27. nih.gov These values, being greater than unity, suggest that the N-H bond is being broken in the rate-determining step, which is consistent with a transition state involving the transfer of a proton from the nucleophile. nih.govwikipedia.org

Table 1: Deuterium Kinetic Isotope Effects (kH/kD) for the Reaction of Ethyl Y-Phenyl Chlorothiophosphates with X-Anilines

| Substituent Y in Substrate | Substituent X in Nucleophile | kH/kD |

|---|---|---|

| p-CH3 | p-OCH3 | 1.06 |

| p-CH3 | p-CH3 | 1.10 |

| p-CH3 | H | 1.15 |

| p-CH3 | p-Cl | 1.21 |

| p-Cl | p-OCH3 | 1.12 |

| p-Cl | p-CH3 | 1.16 |

| p-Cl | H | 1.21 |

| p-Cl | p-Cl | 1.27 |

Data sourced from kinetic studies in acetonitrile at 55.0 °C. nih.gov

The stereochemical outcome of a nucleophilic substitution reaction is determined by the geometry of its transition state. A traditional "in-line" or "back-side" attack in an SN2 reaction proceeds through a trigonal bipyramidal pentacoordinate transition state, leading to an inversion of configuration. ksu.edu.salibretexts.org However, the data from the anilinolysis of ethyl Y-phenyl chlorothiophosphates suggest a different pathway. nih.gov

The observed primary kinetic isotope effects and other kinetic evidence support a concerted mechanism that involves a partial front-side attack via a hydrogen-bonded, four-center transition state. nih.govresearchgate.net In this model, the aniline nucleophile approaches the thiophosphoryl center from the front, with one of its N-H bonds forming a hydrogen bond with the chlorine leaving group. This arrangement facilitates the simultaneous attack of the nitrogen on the phosphorus center and the departure of the chloride ion, all within a single, cyclic transition state. nih.gov

Influence of Steric and Electronic Factors on Reactivity

The rate of nucleophilic substitution reactions at the thiophosphoryl center is highly sensitive to both steric and electronic effects of substituents on the substrate and the nucleophile. researchgate.netrsc.org

Electronic Effects: Electron-withdrawing groups on the phenyl ring of the substrate (Y) increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups on the aniline nucleophile (X) increase its nucleophilicity, leading to a faster reaction. nih.gov The large negative Hammett reaction constants (ρX) and large Brønsted-type coefficients (βX) observed in these anilinolysis reactions are characteristic for this class of compounds and indicate significant bond formation in the transition state. nih.gov

Steric Effects: The size of the nucleophile can be a decisive factor in determining the reaction pathway. nih.gov Due to the relatively large size of the aniline nucleophile, steric hindrance can influence the direction of attack. This steric hindrance may favor the proposed front-side attack mechanism over a more sterically demanding back-side attack, especially with a small leaving group like chloride. nih.gov

Comparative Analysis of Thio Effect on Reaction Rates

The "thio effect" refers to the difference in reactivity between a thiophosphoryl compound (P=S) and its analogous phosphoryl compound (P=O). Generally, thiophosphoryl compounds are less reactive towards nucleophiles than their phosphoryl counterparts. researchgate.net This reduced reactivity is attributed to the properties of sulfur compared to oxygen. Sulfur is less electronegative and larger than oxygen, which reduces the positive charge on the phosphorus atom in the P=S bond, making it a softer electrophile and less susceptible to attack by hard nucleophiles. mdpi.com

Kinetic studies comparing the anilinolysis of ethyl Y-phenyl chlorothiophosphates (P=S) with ethyl Y-phenyl chlorophosphates (P=O) demonstrate this effect quantitatively. The reactions of the P=O compounds are significantly faster than those of the P=S analogues under identical conditions. nih.gov For instance, the cross-interaction constant ρXY is more negative for the phosphate (B84403) series (ρXY = -0.60) than for the thiophosphate series (ρXY = -0.28), suggesting a more advanced degree of bond formation in the transition state for the P=O compounds. nih.gov This comparative analysis underscores the significant electronic influence of the chalgogen atom on the reaction kinetics at the phosphorus center. nih.govresearchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl Y-phenyl chlorothiophosphate |

| Ethyl Y-phenyl chlorophosphate |

| Aniline |

| Deuterated aniline |

| Acetonitrile |

| Dimethyl chlorothiophosphate |

Other Reaction Pathways and Transformations of this compound

This compound, a key organophosphorus compound, undergoes a variety of chemical transformations beyond simple aminolysis. These reactions, including hydrolysis, solvolysis, transesterification, and redox processes, are fundamental to understanding its stability, reactivity, and environmental fate. The kinetics and mechanisms of these pathways are influenced by factors such as pH, solvent properties, and the nature of the reacting species.

Hydrolysis and Solvolysis Mechanisms

The reaction of this compound with water (hydrolysis) or other solvents (solvolysis) involves the cleavage of the P-Cl or P-O bonds. The mechanism and rate of these reactions are highly dependent on the reaction conditions, particularly the pH.

Hydrolysis Mechanisms:

The hydrolysis of thiophosphate esters is generally subject to both acid- and base-catalysis. In aqueous media, this compound can hydrolyze to form O-ethyl dichlorothiophosphoric acid and subsequently other products through the cleavage of its phosphoryl chloride bonds.

Under neutral or acidic conditions , the hydrolysis of thiophosphate esters tends to be slower. The mechanism likely involves the nucleophilic attack of a water molecule on the phosphorus atom. For related compounds like thiophosphoryl chloride (PSCl₃), hydrolysis in water can yield dichlorothiophosphoric acid and hydrochloric acid. wikipedia.org A similar initial step is expected for this compound.

The general steps for base-catalyzed hydrolysis at the P-Cl bond are:

Nucleophilic attack of the hydroxide (B78521) ion on the phosphorus atom.

Formation of a trigonal bipyramidal intermediate.

Departure of a chloride ion as the leaving group to yield O-ethyl chlorohydroxythiophosphate.

Further hydrolysis of the remaining P-Cl bond can occur.

Solvolysis Mechanisms:

Solvolysis is a broader class of reactions where the solvent acts as the nucleophile. google.com When this compound is dissolved in an alcohol, such as ethanol (B145695), alcoholysis can occur. This reaction is a type of nucleophilic substitution at the phosphorus atom.

The mechanism of solvolysis can proceed through different pathways, often analogous to Sₙ1 or Sₙ2 reactions. google.com For a reactive substrate like this compound, a bimolecular (Sₙ2-like) mechanism is plausible, involving the direct attack of the solvent molecule on the phosphorus center. The reaction with an alcohol (ROH) would lead to the substitution of a chloride ion with an alkoxy group (-OR), forming a new thiophosphate ester.

Factors influencing the rate of hydrolysis and solvolysis include:

pH: As mentioned, hydrolysis is significantly faster in basic conditions.

Solvent Polarity: Polar protic solvents can facilitate the stabilization of charged intermediates and transition states, influencing the reaction rate.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis and solvolysis.

Below is a table with hydrolysis rate constants for a model thioester, S-methyl thioacetate (B1230152), which illustrates the influence of pH on the reaction rate. harvard.edu

| Reaction Type | Rate Constant | Conditions |

| Acid-mediated hydrolysis (kₐ) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | 23°C |

| pH-independent hydrolysis (kₙ) | 3.6 x 10⁻⁸ s⁻¹ | pH 7, 23°C |

| Base-mediated hydrolysis (kₑ) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | 23°C |

This interactive table provides data on the hydrolysis rates of S-methyl thioacetate as a representative thioester.

Transesterification Processes Involving the Ethyl Moiety

Transesterification is a process where the alkoxy group of an ester is exchanged with another alkoxy group from an alcohol. google.com For this compound, this would involve the substitution of the ethyl group (-OCH₂CH₃). These reactions are typically catalyzed by either an acid or a base.

Base-Catalyzed Transesterification:

In the presence of a strong base, such as an alkoxide, transesterification can occur. The mechanism involves the following steps:

The alkoxide (e.g., methoxide, CH₃O⁻) acts as a potent nucleophile.

Nucleophilic attack on the phosphorus atom of the this compound.

Formation of a pentacoordinate intermediate.

Elimination of the ethoxide (CH₃CH₂O⁻) leaving group to form the new thiophosphate ester.

This type of reaction is demonstrated in the synthesis of various thiophosphate insecticides, where O-alkyl dichlorothiophosphates are reacted with sodium alcoholates. google.com The reaction is often carried out at low temperatures to ensure high yields.

Acid-Catalyzed Transesterification:

Acid catalysis can also facilitate transesterification. The mechanism generally proceeds as follows:

Protonation of the thiophosphoryl sulfur atom by the acid catalyst, which increases the electrophilicity of the phosphorus atom.

Nucleophilic attack by an alcohol molecule on the activated phosphorus center.

Proton transfer steps to form a good leaving group.

Elimination of ethanol to yield the transesterified product.

The efficiency of transesterification is influenced by several factors, including the strength of the catalyst, the nature of the alcohol, temperature, and the removal of the displaced alcohol to shift the equilibrium towards the products. google.com

Redox Reactions

The phosphorus and sulfur atoms in this compound can participate in redox reactions, although these are less commonly studied than its hydrolytic and substitution reactions. The thiophosphoryl group (P=S) is susceptible to both oxidation and reduction.

Oxidation:

The sulfur atom in the thiophosphoryl group is in a lower oxidation state compared to the oxygen in a phosphoryl group (P=O) and can be oxidized. Oxidation can lead to the formation of various products depending on the oxidizing agent and reaction conditions. For example, some thiophosphoryl compounds can be oxidized by agents like sulfur to yield phosphorodithioates. semanticscholar.org The oxidation of triphenyl phosphorothionate, a related compound, can result in the formation of triphenyl phosphate. scholaris.ca

Potential oxidation reactions could involve:

Conversion of the P=S bond to a P=O bond: This is a common transformation for thiophosphates.

Oxidation at the sulfur atom: Stronger oxidizing agents could potentially lead to the formation of species containing sulfur oxides, although this is less typical for thiophosphates.

Reduction:

The phosphorus atom in this compound is in the +5 oxidation state. Reduction of the phosphorus center is also a possibility, although it generally requires strong reducing agents. Electrochemical methods have been explored for the synthesis of various organophosphorus compounds, which can involve the reduction of phosphorus centers. beilstein-journals.org

The specific redox chemistry of this compound is not extensively documented in the literature. However, the presence of the thiophosphoryl group suggests that it can participate in redox processes characteristic of organosulfur and organophosphorus compounds.

Applications of Ethyl Dichlorothiophosphate in Advanced Chemical Synthesis

Derivatization for the Synthesis of Agrochemicals and Related Compounds

The structural backbone of ethyl dichlorothiophosphate is readily incorporated into larger molecules, making it a valuable precursor in the agrochemical industry for the production of pesticides designed to protect crops from insects and fungal diseases.

This compound is a key starting material in the synthesis of intermediates for certain organophosphate insecticides, such as Triazophos. The synthesis process involves a reaction where thiophosphoryl chloride is first treated with an alcohol at low temperatures to yield O-ethyl dichlorothiophosphate. nih.gov This intermediate is then reacted with a heterocyclic moiety, for instance, 1-phenyl-3H-1,2,4-triazol, to form O-ethyl O-(1-phenyl-1H-1,2,4-triazol-3-yl) chlorothiophosphate. nih.gov This subsequent molecule is a critical intermediate that can be further modified to produce the final active insecticide or derivatives for other applications. nih.gov

In the field of fungicide development, this compound is utilized to create cyclic thiophosphate esters, which have demonstrated notable antifungal activity. tandfonline.com Researchers have synthesized various 6-alkyl six-membered cyclic thiophosphates through the reaction of 5-alkyl-2-hydroxybenzyl alcohols with phosphoric agents, including this compound. tandfonline.com For example, compounds such as 2-ethoxy-6-ethyl-4H-l,3,2-benzodioxaphosphorin 2-sulfide were prepared using this precursor. tandfonline.com This particular compound showed potent fungicidal activity against pathogens like Pythium sp. and Corticium rolfsii at concentrations as low as 10 ppm, highlighting the efficacy of this synthetic pathway in creating new fungicidal agents. tandfonline.com

Role in the Development of Immunological Reagents

Beyond its direct role in creating pesticides, this compound is instrumental in developing analytical tools for monitoring these same chemicals in the environment and food products. It is a foundational reagent for synthesizing haptens, which are essential for the creation of immunoassays.

Organophosphorus pesticides are small molecules that, on their own, are not capable of eliciting an immune response to produce antibodies. ijesm.co.injmaterenvironsci.com To make them immunogenic, they must be covalently linked to a larger carrier molecule, typically a protein. jmaterenvironsci.com The modified small molecule, known as a hapten, is designed to be structurally similar to the target pesticide while incorporating a functional group (like a carboxyl group) that allows for this linkage. jmaterenvironsci.com this compound is an ideal starting material for hapten synthesis because its chemical structure is similar to the common thiophosphate core of many organophosphorus pesticides. jmaterenvironsci.com

The versatility of this compound as a precursor has been demonstrated in the synthesis of haptens for a variety of widely used organophosphorus pesticides. The general strategy involves modifying the pesticide structure at a position that is less critical for antibody recognition, often by introducing a spacer arm to facilitate binding to the carrier protein. researchgate.netresearchgate.net

Chlorpyrifos (B1668852): Haptens for chlorpyrifos have been synthesized by selecting O-ethyl phosphorodichloridothioate (this compound) as the starting material due to its structural similarity to the pesticide's core. jmaterenvironsci.com One approach involves replacing the O-ethyl group on the thiophosphate moiety with a spacer arm that has a terminal carboxyl group, which can then be used for conjugation. researchgate.netmdpi.com

Methyl-Parathion and Parathion: Immunoassays have been successfully developed for parathion-methyl, with hapten synthesis being a critical step. semanticscholar.org The synthesis of haptens for these pesticides often involves derivatization at the thiophosphate group, a process where this compound or similar precursors are fundamental. researchgate.net

Fenthion: For fenthion, several hapten synthesis strategies have been explored. One effective method involves attaching a spacer arm to the thiophosphate moiety of the molecule, a modification that directly involves the chemistry of precursors like this compound. researchgate.netnih.gov This approach has led to the development of sensitive enzyme-linked immunosorbent assays (ELISAs). nih.gov

Diazinon (B1670403): Novel strategies for diazinon hapten synthesis have been developed to produce specific antibodies for environmental monitoring. nih.gov While various sites on the diazinon molecule can be modified, derivatization involving the thiophosphate group is a common approach for which this compound serves as a model precursor. researchgate.net

| Pesticide | Hapten Synthesis Strategy Involving Thiophosphate Moiety | Reference |

|---|---|---|

| Chlorpyrifos | Replacement of the O-ethyl group with a spacer arm. | jmaterenvironsci.comresearchgate.net |

| Triazophos | Use of an O-ethyl dichlorothiophosphate intermediate which is then reacted with a triazole ring and a spacer arm. | nih.gov |

| Fenthion | Attachment of a spacer arm to the thiophosphate group. | researchgate.netnih.gov |

| Parathion-methyl | General simplified two-step synthesis for OP pesticides involving the thiophosphate group. | researchgate.netsemanticscholar.org |

Once a hapten containing a suitable functional group (e.g., -COOH) is synthesized, it must be covalently bonded to a carrier protein, such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for assay coating. jmaterenvironsci.commdpi.com A widely used and effective method for this conjugation is the active ester method . jmaterenvironsci.com

This process typically involves two key steps:

Activation of the Hapten: The carboxyl group on the hapten is activated to make it more reactive towards the amine groups on the protein. This is commonly achieved by reacting the hapten with N-hydroxysuccinimide (NHS) and a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC). ijesm.co.injmaterenvironsci.com This reaction forms an NHS ester of the hapten, which is a stable but reactive intermediate. jmaterenvironsci.com

Coupling to the Protein: The activated hapten (NHS ester) is then added to a solution of the carrier protein (e.g., BSA) in a suitable buffer (e.g., bicarbonate or borate (B1201080) buffer). ijesm.co.injmaterenvironsci.com The activated carboxyl group reacts with the primary amine groups (from lysine (B10760008) residues) on the protein surface to form a stable amide bond, thus covalently linking the hapten to the protein. jmaterenvironsci.com

The resulting hapten-protein conjugate can then be purified, often by dialysis, to remove any unreacted hapten and reagents before being used to immunize animals for antibody production. ijesm.co.injmaterenvironsci.com

| Step | Description | Common Reagents | Reference |

|---|---|---|---|

| 1. Activation | The carboxyl group of the hapten is converted into a more reactive form. | N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) | ijesm.co.injmaterenvironsci.com |

| 2. Coupling | The activated hapten is reacted with the carrier protein to form a stable conjugate. | Bovine Serum Albumin (BSA), Ovalbumin (OVA) | jmaterenvironsci.commdpi.com |

| 3. Purification | The conjugate is separated from unreacted small molecules. | Dialysis, Gel Filtration | ijesm.co.in |

Synthesis of Haptens for Immunoassay Development

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

This compound serves as a key reagent in the synthesis of various bioactive molecules and pharmaceutical intermediates due to its reactive nature, allowing for the introduction of a thiophosphate moiety into organic structures. This section explores its specific applications in creating phosphoramidate (B1195095) and phosphorothioamidate analogues, as well as in the development of steroid sulfatase inhibitors.

Preparation of Phosphoramidate and Phosphorothioamidate Analogues

The reaction of this compound with amines or anilines is a fundamental method for the preparation of phosphoramidate and phosphorothioamidate analogues. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis involves the nucleophilic attack of the amine on the electrophilic phosphorus atom of this compound, leading to the displacement of one or both chlorine atoms.

The general reaction can be depicted as follows:

Monosubstitution: C₂H₅OP(S)Cl₂ + RNH₂ → C₂H₅OP(S)(NHR)Cl + HCl

Disubstitution: C₂H₅OP(S)Cl₂ + 2 RNH₂ → C₂H₅OP(S)(NHR)₂ + 2 HCl

Kinetic studies on the aminolysis of related aryl ethyl chlorothiophosphates with anilines in acetonitrile (B52724) have suggested a concerted mechanism. This mechanism is proposed to involve a partial frontside attack through a hydrogen-bonded, four-center-type transition state nih.gov. The reactivity and the final product depend on several factors, including the stoichiometry of the reactants, the nature of the amine, and the reaction conditions. The presence of a base is often required to neutralize the hydrogen chloride byproduct, driving the reaction to completion mnstate.edu.

The mechanism of nucleophilic substitution at the thiophosphoryl center generally proceeds through either a stepwise mechanism involving a trigonal bipyramidal pentacoordinated intermediate or a concerted SN2-like mechanism researchgate.net. For the reaction between acyl chlorides and amines, a nucleophilic addition-elimination mechanism is well-established, which involves the initial attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion chemguide.co.ukchemguide.co.uk. A similar mechanistic framework can be considered for the reaction of amines with this compound.

Table 1: Examples of Phosphoramidate and Phosphorothioamidate Synthesis

| Reactant 1 | Reactant 2 | Product Class | Key Reaction Feature |

|---|---|---|---|

| This compound | Primary Amine (RNH₂) | Phosphorothioamidic chloride / Bis(amino)phosphorothioate | Stepwise displacement of chlorine atoms. |

| This compound | Aniline (B41778) (C₆H₅NH₂) | N-phenylphosphorothioamidates | Studied to understand reaction kinetics and mechanism nih.gov. |

| This compound | Secondary Amine (R₂NH) | N,N-disubstituted phosphorothioamidates | Formation of a stable P-N bond. |

Development of Phosphate (B84403) and Thiophosphate Biphenyl (B1667301) Analogs as Steroid Sulfatase Inhibitors

Steroid sulfatase (STS) is an enzyme that plays a crucial role in the biosynthesis of steroid hormones. Its inhibition is a therapeutic target for hormone-dependent diseases. This compound and related compounds are valuable in the synthesis of thiophosphate analogs that act as STS inhibitors.

The synthesis of these inhibitors often involves the reaction of a hydroxyl-substituted biphenyl core with a suitable phosphorylating or thiophosphorylating agent. While direct examples using this compound were not the primary focus of the provided sources, the general synthetic strategies for creating phosphate and thiophosphate derivatives point to the utility of such reagents. For instance, the synthesis of phosphate and thiophosphate biphenyl analogs involves the modification of biphenyl-4-ol and 4'-hydroxy-biphenyl-4-carboxylic acid ethyl ester with various phosphate or thiophosphate moieties.

The general approach involves the reaction of the phenolic hydroxyl group with a thiophosphoryl chloride derivative, which could be this compound, in the presence of a base to yield the desired thiophosphate ester. The resulting compounds are then evaluated for their inhibitory activity against STS.

Contributions to Complex Organic Transformations

This compound's utility extends beyond the synthesis of specific bioactive scaffolds. Its role as a phosphorylating agent is critical in a variety of complex organic transformations, enabling the introduction of the ethyl thiophosphate group onto different nucleophiles.

Use as a Phosphorylating Agent in Organic Transformations

This compound is a highly reactive electrophile, making it an effective phosphorylating agent for a range of nucleophiles, particularly alcohols and phenols. georganics.sk The phosphorus atom in this compound is electron-deficient due to the presence of electronegative oxygen, sulfur, and chlorine atoms, making it susceptible to nucleophilic attack.

The phosphorylation of phenols with related chlorophosphates, such as diethyl chlorophosphonate, has been shown to be an efficient reaction rsc.org. The reaction of this compound with a phenol (B47542) would proceed via the attack of the phenoxide ion on the phosphorus atom, leading to the displacement of a chloride ion and the formation of an O-aryl ethyl chlorothiophosphate. This intermediate can then be further reacted or hydrolyzed.

The general reaction is as follows: ArOH + C₂H₅OP(S)Cl₂ → ArOP(S)(Cl)OC₂H₅ + HCl

This reactivity is fundamental to the synthesis of many organophosphate pesticides, which often contain an aryl-phosphate or aryl-thiophosphate linkage unipd.itnih.govpageplace.de. The high reactivity of the P-Cl bonds allows for the sequential and controlled introduction of different nucleophilic groups. This versatility makes this compound a valuable tool for constructing complex organophosphorus compounds. For instance, its application has been noted in the preparation of various nucleoside phosphate and phosphonate (B1237965) prodrugs georganics.sk.

Table 2: Reactivity of this compound as a Phosphorylating Agent

| Nucleophile | Product Type | Significance |

|---|---|---|

| Alcohols (ROH) | Alkyl thiophosphate esters | Formation of P-O bond, key step in synthesis of various esters. |

| Phenols (ArOH) | Aryl thiophosphate esters | Synthesis of bioactive compounds and pesticides rsc.orgunipd.itnih.govpageplace.de. |

| Amines (RNH₂) | Phosphorothioamidates | Creation of P-N bonds for pharmaceutical applications nih.gov. |

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethyl Dichlorothiophosphate and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound, providing detailed information about the hydrogen, phosphorus, and carbon nuclei within the molecule.

In the ¹H NMR spectrum of this compound, the ethoxy group gives rise to characteristic signals. The methyl (CH₃) protons typically appear as a triplet, a result of spin-spin coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, are observed as a quartet due to coupling with the methyl protons. The chemical shifts are influenced by the electronegative oxygen and the dichlorothiophosphate group, causing the methylene protons to resonate at a lower field compared to the methyl protons.

For instance, in a typical ¹H NMR spectrum, the methyl protons (CH₃) of an ethyl group might appear around 1.4 ppm, while the methylene protons (CH₂) would be shifted downfield to approximately 4.4 ppm due to the deshielding effect of the adjacent oxygen atom. The coupling constant (J-value) between the methyl and methylene protons is a characteristic feature of the ethyl group.

The introduction of different substituents in derivatives of this compound leads to predictable changes in the ¹H NMR spectrum. For example, replacing a chlorine atom with another alkyl or aryl group would alter the electronic environment of the ethoxy group's protons, resulting in shifts in their resonance frequencies.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound and Related Compounds

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| This compound | CH₃ | ~1.4 | Triplet |

| CH₂ | ~4.4 | Quartet | |

| Diethyl Chlorothiophosphate | CH₃ | ~1.3 | Triplet |

| CH₂ | ~4.2 | Multiplet |

³¹P NMR spectroscopy is particularly informative for characterizing phosphorus-containing compounds like this compound. huji.ac.il The ³¹P nucleus is NMR-active and provides a direct probe into the electronic environment of the phosphorus atom. pdx.edu The chemical shift of the phosphorus nucleus in this compound is significantly influenced by the atoms directly bonded to it—namely, the ethoxy group, the two chlorine atoms, and the sulfur atom.

In derivatives where the chlorine atoms or the ethyl group are substituted, the ³¹P chemical shift will change accordingly, reflecting the altered electronic density at the phosphorus center. This makes ³¹P NMR a sensitive technique for monitoring reactions and confirming the structure of new derivatives.

The ¹³C NMR spectrum of this compound provides information on the carbon skeleton of the molecule. Two distinct signals are expected, corresponding to the methyl (CH₃) and methylene (CH₂) carbons of the ethyl group.

The methylene carbon, being directly attached to the oxygen atom, is more deshielded and therefore appears at a lower field (higher ppm value) compared to the methyl carbon. The chemical shift of carbons in C-O bonds typically falls in the 50-90 ppm range. pdx.edu The methyl carbon, being further from the electronegative oxygen, resonates at a higher field (lower ppm value), characteristic of alkyl groups.

For example, in the related compound diethyl chlorothiophosphate, the ¹³C NMR spectrum shows signals for the methylene and methyl carbons. nih.gov By analogy, the spectrum of this compound would exhibit a similar pattern, with the precise chemical shifts influenced by the two chlorine atoms on the phosphorus.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound and a Derivative

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

| This compound | CH₃ | (Not specified in search results) |

| CH₂ | (Not specified in search results) | |

| Diethyl Chlorothiophosphate | CH₃ | ~16 |

| CH₂ | ~66 |

Vibrational Spectroscopy (IR and Raman) Investigations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers valuable insights into the functional groups and conformational properties of this compound.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the various vibrational modes of its functional groups. Key vibrational modes include:

P=S Stretching: The thiophosphoryl group gives rise to a strong absorption band.

P-Cl Stretching: The vibrations of the phosphorus-chlorine bonds are also characteristic.

P-O-C Stretching: The stretching vibrations of the P-O-C linkage produce distinct bands.

C-H Stretching and Bending: The ethyl group exhibits characteristic C-H stretching and bending vibrations.

The FTIR spectrum of O-ethyl phosphorodichloridothioate, recorded as a neat capillary cell, is available in spectral databases and shows these characteristic absorption bands. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H (alkyl) | Stretching | 2850-3000 |

| P=S | Stretching | (Not specified in search results) |

| P-O-C | Stretching | (Not specified in search results) |

| P-Cl | Stretching | (Not specified in search results) |

Molecules with single bonds, such as this compound, can exist as a mixture of different rotational isomers, or conformers. Vibrational spectroscopy is a sensitive method for studying these conformational equilibria. The existence of different conformers can be confirmed by the observation of multiple bands in the spectrum for a particular vibrational mode, with the relative intensities of these bands changing with temperature or solvent polarity.

While specific studies on the conformational analysis of this compound using vibrational spectroscopy were not identified in the search results, the principles of such an analysis are well-established. For molecules with rotational freedom around C-C and C-O bonds, different staggered conformations (e.g., anti and gauche) can exist. These conformers would have slightly different vibrational frequencies for certain modes, particularly those involving the flexible parts of the molecule.

For example, studies on similar molecules like 1,2-dichloroethane (B1671644) have successfully used Raman spectroscopy to observe and distinguish between its anti and gauche conformers. aist.go.jp A similar approach could be applied to this compound to identify its stable conformers and understand the energetic barriers to their interconversion. Such an analysis would involve comparing the experimental IR and Raman spectra with theoretical spectra calculated for different possible conformations.

Mass Spectrometry (MS) Techniques for Identification and Elucidation

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing critical information on its molecular weight and elemental composition. The ionization process, typically electron ionization (EI), subjects the molecule to high energy, leading to the formation of a molecular ion and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint, enabling both identification and structural confirmation.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile and semi-volatile compounds like this compound. In GC-MS analysis, the compound is first separated from a mixture based on its volatility and interaction with a stationary phase in a gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The electron ionization (EI) mass spectrum of organophosphorus compounds like this compound and its analogs are often characterized by specific fragmentation patterns. While comprehensive databases may have limited entries for O-alkyl dichlorothiophosphates, analysis of related compounds provides insight into the expected fragmentation. For instance, the analogous oxygen compound, ethyl dichlorophosphate (B8581778) (C₂H₅Cl₂O₂P), exhibits a distinct mass spectrum that can be used for comparative purposes. The fragmentation of these molecules often involves the loss of the ethyl group, chlorine atoms, and other characteristic neutral losses.

Key fragmentation pathways for similar organophosphorus compounds involve alpha-cleavage and rearrangements. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments, which is a key diagnostic feature in the mass spectrum.

To illustrate the data obtained from a GC-MS analysis, the following table shows representative mass spectral data for the closely related compound, Ethyl Dichlorophosphate.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Plausible Fragment Ion |

|---|---|---|

| 162 | 15 | [C₂H₅OPOCl₂]⁺ (Molecular Ion) |

| 135 | 100 | [POCl₂]⁺ |

| 99 | 40 | [PO₂Cl]⁺ |

| 63 | 35 | [PO₂]⁺ |

| 29 | 50 | [C₂H₅]⁺ |

Note: The data presented is for the analogous compound Ethyl Dichlorophosphate to illustrate typical fragmentation patterns in this class of molecules.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation of a pre-selected precursor ion. In an MS/MS experiment, the molecular ion or a primary fragment ion of this compound is isolated and then subjected to collision-induced dissociation (CID). This process breaks the selected ion into smaller, product ions, revealing its substructures and connectivity.

The fragmentation pathways of organophosphorus compounds in MS/MS are often complex and can involve rearrangements. For O-alkyl S-(dialkylamino)ethyl methylphosphonothiolates, which are structurally related, detailed fragmentation information can be obtained, showing characteristic losses. nih.gov For this compound, MS/MS analysis would likely reveal sequential losses of chlorine, the ethoxy group, and potentially the sulfur atom.

The study of fragmentation pathways helps in distinguishing between isomers and identifying unknown compounds within the same chemical class. For example, the fragmentation of the [M+H]⁺ ion of related O-ethyl derivatives of other organophosphorus compounds shows losses corresponding to the ethyl group and other substituents on the phosphorus atom. researchgate.net

The following table outlines the expected major fragmentation steps for this compound in an MS/MS experiment.

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Structure of Neutral Loss |

|---|---|---|---|

| 179 | -28 | 151 | C₂H₄ (Ethene) |

| 179 | -35 | 144 | Cl |

| 144 | -35 | 109 | Cl |

| 109 | -45 | 64 | OC₂H₅ |

Note: This table represents hypothetical, yet plausible, fragmentation pathways based on the principles of mass spectrometry for organophosphorus compounds.

X-ray Crystallography of Solid Derivatives (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. This technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of atoms and the lengths and angles of chemical bonds can be determined.

For a liquid compound like this compound, X-ray crystallography can only be performed on a solid derivative. However, a review of the scientific literature indicates that there are currently no published X-ray crystal structures for solid derivatives of this compound. Therefore, detailed structural parameters such as bond lengths and angles for this compound derived from X-ray crystallography are not available at this time.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on a molecule like Ethyl dichlorothiophosphate would be invaluable for understanding its fundamental chemical properties.

Elucidation of Electronic Structure and Bonding

Data Table: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| Dipole Moment (Debye) | Data not available | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy (eV) | Data not available | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | Data not available | The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | Data not available | Relates to the chemical reactivity and the energy required for electronic excitation. A smaller gap often implies higher reactivity. |

| Mulliken Atomic Charges | Data not available | Provides an estimation of the partial charge on each atom, which is crucial for understanding electrostatic interactions and reactive sites. |

Note: The table above is illustrative of the data that would be generated from DFT calculations; however, specific values for this compound are not available in the reviewed literature.

Prediction of Reaction Mechanisms and Transition States

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the prediction of reaction pathways, the identification of intermediates, and the characterization of transition state structures. For this compound, DFT could be used to model its reactions, such as nucleophilic substitution at the phosphorus center, which is a common reaction for organophosphorus compounds. The calculations would provide the activation energies for different potential pathways, helping to predict the most likely reaction mechanism.

Calculation of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can predict various spectroscopic properties of a molecule. This is highly valuable for interpreting experimental spectra and confirming the structure of a compound.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational modes of the molecule. For this compound, this would allow for the assignment of specific peaks in an experimental spectrum to particular bond stretches, bends, and torsions.

NMR Chemical Shifts: DFT can be employed to calculate the nuclear magnetic resonance (NMR) chemical shifts for atoms such as ¹H, ¹³C, and ³¹P. These theoretical predictions are often used in conjunction with experimental NMR data to confirm the molecular structure. A study on related thiophosphates has shown that theoretical calculations can provide reliable interpretations of measured ³¹P NMR shifts, especially when solvent and relativistic effects are included. nih.gov

Data Table: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Hypothetical Calculated Value | Experimental Value |

| P=S Stretch (cm⁻¹) | Data not available | Data not available |

| P-O Stretch (cm⁻¹) | Data not available | Data not available |

| P-Cl Stretch (cm⁻¹) | Data not available | Data not available |

| ³¹P NMR Chemical Shift (ppm) | Data not available | Data not available |

| ¹H NMR Chemical Shifts (ppm) | Data not available | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available | Data not available |

Note: This table illustrates the type of data that could be obtained and compared. Specific computational or experimental spectroscopic studies providing these values for this compound were not found in the search.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations would be instrumental in understanding the dynamic behavior of this compound, particularly in different environments.

Conformational Analysis in Solution

Molecules are not static; they can rotate around single bonds, leading to different spatial arrangements called conformations. MD simulations can explore the conformational landscape of this compound in a solvent, identifying the most stable conformers and the energy barriers between them. This information is crucial as the conformation of a molecule can significantly affect its reactivity and biological activity.

Solvent Effects on Molecular Properties and Reactivity

The solvent can have a profound impact on the properties and reactivity of a solute. wikipedia.org MD simulations explicitly model the interactions between the solute and solvent molecules. For this compound, MD simulations could reveal how different solvents (e.g., polar vs. non-polar) affect its conformational preferences, the solvation of its ground and transition states, and ultimately, its reaction rates. nih.gov The choice of solvent can influence whether a reaction proceeds through a particular mechanism by stabilizing or destabilizing key intermediates and transition states. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. agronomyjournals.com For derivatives of this compound, QSAR can be a valuable tool in predicting their potential efficacy or toxicity, thereby guiding the synthesis of new compounds with desired properties.

Research on organothiophosphate pesticides, the chemical class to which this compound belongs, has demonstrated the applicability of QSAR modeling. nih.gov Studies have successfully developed QSAR models to predict the acute toxicity of these compounds to various aquatic organisms. nih.gov These models typically utilize a range of molecular descriptors that quantify different aspects of the molecule's structure and physicochemical properties.

Key molecular descriptors often employed in QSAR studies of organothiophosphates include: nih.gov

Lipophilicity: Often represented by the logarithm of the octanol-water partition coefficient (log Kₒw), this descriptor is crucial as it influences the compound's ability to cross biological membranes. mdpi.com

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are used to characterize the molecule's reactivity and ability to engage in interactions with biological targets. nih.gov

Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule. researchgate.net

A typical QSAR model for organothiophosphate derivatives might take the form of a multiple linear regression equation. researchgate.net By establishing a statistically significant correlation between these descriptors and the observed biological activity (e.g., toxicity to a particular organism), these models can then be used to predict the activity of unsynthesized derivatives of this compound. nih.gov This predictive capability allows for the prioritization of synthetic efforts towards compounds that are predicted to be more effective or less toxic. daneshyari.com The models are validated both internally and externally to ensure their robustness and predictive power. researchgate.net

| Descriptor Type | Specific Descriptor Example | Relevance in QSAR Models |

|---|---|---|

| Lipophilicity | log Kₒw | Influences membrane permeability and bioavailability. mdpi.com |

| Electronic | E-HOMO / E-LUMO | Relates to the molecule's chemical reactivity and interaction with biological receptors. nih.gov |

| Geometrical | Molecular Surface Area | Describes the size and shape of the molecule, affecting its fit into active sites. researchgate.net |

| Topological | Connectivity Indices | Quantifies the branching and connectivity of the molecular structure. researchgate.net |

Computational Toxicology and Environmental Fate Prediction Modeling

Computational toxicology utilizes computer-based models to predict the potential adverse effects of chemicals on human health and the environment. epa.gov For this compound, these models can provide valuable insights into its likely toxicity profile and environmental persistence without the need for extensive experimental testing. researchgate.net

Toxicity Prediction:

Predictive toxicology models can estimate various toxicity endpoints for this compound. These models are often built using large datasets of known chemical toxicities and their corresponding molecular structures. epa.gov By identifying structural fragments or properties associated with toxicity (structural alerts), these models can predict the likelihood of a compound exhibiting certain adverse effects, such as genotoxicity, carcinogenicity, or reproductive toxicity. The US Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard is a resource that provides access to such predicted toxicity data. echemportal.orgsemanticscholar.org For organophosphate compounds, a key mechanism of toxicity is the inhibition of acetylcholinesterase, and computational models can predict the potential of this compound and its derivatives to interact with this enzyme. mdpi.comnih.gov

Environmental Fate Prediction:

Environmental fate models predict how a chemical will behave in the environment, including its distribution, persistence, and degradation. nih.govlyellcollection.orgnih.gov For this compound, these models would consider its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient, to predict its movement between air, water, and soil. researchgate.net

Key aspects of environmental fate modeling for this compound include:

Persistence: Models can estimate the half-life of the compound in different environmental compartments (e.g., soil, water). researchgate.net Organophosphate pesticides can degrade through processes like hydrolysis, photolysis, and microbial biodegradation. lyellcollection.orgresearchgate.net The rate of these processes is influenced by environmental factors like pH, temperature, and microbial activity. lyellcollection.org

Bioaccumulation: The potential for this compound to accumulate in living organisms can be predicted. Given the moderate lipophilicity typical of many organophosphates, this is an important consideration. nih.gov

Mobility: Models can predict the likelihood of the compound leaching through soil and contaminating groundwater, based on its soil sorption characteristics. researchgate.net

The predictions from these models are crucial for conducting environmental risk assessments and for regulatory purposes. epa.gov

| Predicted Endpoint | Modeling Approach | Significance |

|---|---|---|

| Acute Oral Toxicity | Quantitative Structure-Toxicity Relationship (QSTR) | Estimates the potential for immediate harm if ingested. researchgate.net |

| Biodegradation Half-life | Environmental Fate Models | Predicts how long the compound will persist in the environment. researchgate.net |

| Soil Adsorption Coefficient (Koc) | Environmental Fate Models | Indicates the likelihood of the compound binding to soil or moving into water. researchgate.net |

| Bioaccumulation Factor (BCF) | Environmental Fate Models | Estimates the potential for the compound to concentrate in aquatic organisms. nih.gov |

Predicted Collision Cross Section (CCS) Values and Their Applications

Collision Cross Section (CCS) is a measure of the three-dimensional shape and size of an ion in the gas phase. byu.edu It is an important physicochemical property that is increasingly used in analytical chemistry, particularly in conjunction with ion mobility-mass spectrometry (IM-MS), to enhance the confidence of chemical identification. mdpi.comnih.gov

For this compound, CCS values can be predicted using various computational methods, including machine learning algorithms trained on large datasets of experimentally determined CCS values. mdpi.comnih.govdntb.gov.ua These prediction models use molecular descriptors or fingerprints to estimate the CCS value for a given ion. mdpi.com

Predicted CCS values for different adducts of this compound are available in public databases such as PubChem. uni.lu These values provide a theoretical reference that can be compared with experimental data.

Applications of Predicted CCS Values:

The primary application of predicted CCS values for this compound is in the field of analytical chemistry for its unambiguous identification in complex samples. nih.gov When analyzing environmental or biological samples, mass spectrometry can provide the mass-to-charge ratio (m/z) of a detected compound. However, multiple compounds can have the same m/z (isomers). By also measuring the drift time of the ion through an ion mobility cell, an experimental CCS value can be determined. mdpi.com Comparing this experimental CCS value with the predicted CCS value for this compound adds a second, orthogonal dimension of data, significantly increasing the confidence in its identification. researchgate.net

This approach is particularly valuable in:

Metabolomics: Identifying metabolites of this compound in biological systems.

Environmental Monitoring: Detecting and identifying trace levels of this compound and its degradation products in water, soil, or food samples. nih.gov

Forensic Toxicology: Identifying the presence of this compound in cases of poisoning. eurobooks.sk

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 178.92485 | 125.6 |

| [M+Na]⁺ | 200.90679 | 135.8 |

| [M-H]⁻ | 176.91029 | 125.8 |

| [M+NH₄]⁺ | 195.95139 | 148.5 |

| [M+K]⁺ | 216.88073 | 132.1 |

| [M+H-H₂O]⁺ | 160.91483 | 121.7 |

| [M+HCOO]⁻ | 222.91577 | 140.3 |

Data sourced from PubChem. uni.lu

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying chemical compounds. It relies on the differential partitioning of analytes between a stationary phase and a mobile phase.

Gas chromatography (GC) is the premier technique for analyzing volatile and thermally stable compounds like ethyl dichlorothiophosphate. The separation occurs in a capillary column, and various selective detectors can be coupled with the GC system to achieve high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique combines the separation capabilities of GC with the identification power of mass spectrometry. youtube.com As this compound elutes from the GC column, it is ionized, and the resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," allowing for unambiguous identification. mdpi.com The determination of analytical parameters, including electron ionization (EI) mass spectra, is critical for the reliable identification of O-alkyl dichlorothiophosphates. researchgate.net GC-MS can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for highly sensitive quantitative analysis. mdpi.com

Electron Capture Detector (ECD): The ECD is highly sensitive to compounds containing electronegative functional groups, such as halogens. kfas.org.kwscioninstruments.comchromatographyonline.com Since this compound contains two chlorine atoms, the ECD provides excellent sensitivity for its detection. thermofisher.com The detector operates by measuring a decrease in a constant electron current caused by the capture of electrons by the eluting analyte. scioninstruments.comchromatographyonline.com This selectivity makes it particularly useful for trace analysis in complex matrices where other non-halogenated compounds might interfere. thermofisher.com

Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), is highly selective for compounds containing nitrogen and phosphorus. srigc.comscioninstruments.com This selectivity is achieved using a thermionic bead (often rubidium or cesium salt) that promotes the ionization of nitrogen- and phosphorus-containing compounds. srigc.com The NPD is approximately 100,000 times more sensitive to phosphorus-containing compounds than to hydrocarbons, making it an ideal choice for the analysis of this compound while minimizing interference from matrix components. srigc.com It is frequently used for the determination of organophosphorus pesticides in various samples.

Flame Photometric Detector (FPD): The FPD is a selective detector that responds to compounds containing sulfur or phosphorus. airproducts.co.uk The sample eluting from the GC column is burned in a hydrogen-rich flame, which causes phosphorus and sulfur atoms to form chemiluminescent species. airproducts.co.uk These species emit light at characteristic wavelengths (526 nm for phosphorus and 394 nm for sulfur). An optical filter is used to select the appropriate wavelength, and a photomultiplier tube measures the light intensity, which is proportional to the amount of the analyte. researchgate.net Its high sensitivity and selectivity for phosphorus make it well-suited for analyzing this compound. nih.govnih.gov

Flame Ionization Detector (FID): The FID is a widely used, near-universal detector for organic compounds. scioninstruments.commeasurlabs.com It operates by pyrolyzing the analyte in a hydrogen-air flame, which produces ions and electrons. scioninstruments.com A collector electrode measures the resulting current, which is proportional to the number of carbon atoms in the molecule. youtube.com While the FID is robust and has a wide linear range, it is not selective for phosphorus or chlorine and thus may be more susceptible to interferences from co-eluting organic compounds in complex samples compared to the more selective detectors. measurlabs.comyoutube.com

Table 1: Summary of GC Detectors for this compound Analysis

| Detector | Principle of Operation | Selectivity | Application Notes |

|---|---|---|---|

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized analyte fragments. | High (based on mass spectrum) | Provides structural information for definitive identification. mdpi.comresearchgate.net |

| Electron Capture (ECD) | Measures decrease in detector current due to electron capture by electronegative atoms. | High for halogenated compounds. | Very sensitive to the two chlorine atoms in the molecule. scioninstruments.comchromatographyonline.com |

| Nitrogen-Phosphorus (NPD) | Measures increased current from ionization of N and P compounds on a heated alkali salt bead. | High for nitrogen and phosphorus compounds. | Highly specific for phosphorus, reducing matrix interference. srigc.comscioninstruments.com |

| Flame Photometric (FPD) | Measures light emission from P or S compounds in a hydrogen-rich flame. | High for sulfur and phosphorus compounds. | Can be set to a phosphorus-specific mode (526 nm). airproducts.co.ukresearchgate.net |

| Flame Ionization (FID) | Measures current produced by the combustion of organic compounds in a hydrogen flame. | Low (general for organic compounds) | A robust, general-purpose detector, but less sensitive and selective for this specific compound. scioninstruments.comyoutube.com |

High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. While GC is generally preferred for volatile organophosphates, HPLC is a valuable alternative for compounds that are thermally labile or have low volatility. For organothiophosphates, reversed-phase HPLC is a common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as water-acetonitrile or water-methanol mixtures). Detection can be achieved using a UV detector if the analyte possesses a chromophore, or more universally with mass spectrometry (LC-MS). The development of LC-MS methods has significantly expanded the applicability of HPLC for the analysis of a wide range of pesticide residues.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used for the qualitative identification and separation of compounds. umich.educhemistryhall.comanalyticaltoxicology.com The stationary phase, typically silica (B1680970) gel or alumina, is coated as a thin layer on a flat support like a glass or aluminum plate. chemistryhall.com A sample is spotted near the bottom of the plate, which is then placed in a sealed chamber containing a solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample separate based on their differential affinity for the stationary and mobile phases. chemistryhall.com After development, the separated spots can be visualized, often using a chemical reagent spray or under UV light. The position of each spot is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. chemistryhall.com TLC can serve as a valuable screening tool for the presence of this compound before more sophisticated quantitative analysis is performed. iaea.org

While retention time is a primary parameter for compound identification in chromatography, it can vary with changes in analytical conditions such as temperature, flow rate, and column aging. shimadzu.com To overcome this, retention indices (RI) are used to provide a more robust and transferable measure for compound identification. nist.gov The most common system, the Kovats retention index, normalizes the retention time of a compound to that of adjacent n-alkanes eluting before and after it. nist.gov

For a series of related compounds, such as O-alkyl dichlorothiophosphates, retention indices show predictable trends. A comparison of RI values for alkyl chlorophosphates and their thio-analogues allows for the evaluation of increments for the substitution of a P=O fragment with a P=S fragment. For O-alkyl dichloro-derivatives, this increment is approximately 59 ± 4 index units on standard nonpolar stationary phases. researchgate.net The statistical analysis of these "homologous increments" can be used to predict the retention indices of other members of the series and aid in their identification, even when authentic standards are unavailable. researchgate.net

Table 2: Homologous Increments of Retention Indices (RI)

| Compound Class | Homologous Increment (per CH₂ group) | Significance |

|---|---|---|

| Di-n-alkyl phosphonates | 29 ± 9 | Allows for the prediction of RI values for higher or lower homologues in the series. researchgate.net |

| O-alkyl dichlorothiophosphates | Varies with alkyl chain length | The consistent difference in RI between successive members aids in tentative identification within the homologous series. |

Immunoanalytical Techniques for Related Organophosphates

Immunoassays are analytical methods that use the specific binding of an antibody to its antigen to measure the concentration of a substance. These techniques are known for their high sensitivity, specificity, and potential for rapid, high-throughput screening.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay format for detecting organophosphorus (OP) pesticides. nih.govnih.gov Since organophosphates like this compound are small molecules (haptens), they are not immunogenic on their own. researchgate.net To produce antibodies, the hapten must first be chemically conjugated to a larger carrier protein. researchgate.net The resulting immunogen is then used to immunize an animal to generate specific antibodies.

Most ELISAs for small molecules are designed in a competitive format. In this setup, the target analyte in a sample competes with a labeled version of the analyte (an enzyme-hapten conjugate) for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in less binding of the enzyme conjugate and, consequently, a weaker signal, allowing for quantification. nih.gov

The development and optimization of an ELISA involve several critical steps:

Hapten Synthesis: Designing and synthesizing a hapten that mimics the structure of the target organophosphate is crucial for generating specific antibodies. researchgate.net

Antibody Production: Both polyclonal and monoclonal antibodies can be produced, with monoclonal antibodies offering higher specificity and batch-to-batch consistency. nih.gov

Assay Optimization: This involves optimizing parameters such as the concentration of the coating antigen and antibody, incubation times, buffer composition, and blocking agents to achieve the desired sensitivity (low IC50 value) and specificity. researchgate.net

Cross-Reactivity Evaluation: The selectivity of the developed ELISA is assessed by testing its response to structurally related organophosphorus compounds. rsc.orgnih.gov This is important for developing either compound-specific or class-selective assays. nih.gov

While a specific ELISA for this compound is not detailed in the literature, the established methodologies for other organophosphates demonstrate the feasibility of this approach for rapid screening. rsc.orgnih.govcdc.gov

Table 3: Key Parameters in Competitive ELISA Development for Organophosphates

| Parameter | Description | Goal of Optimization |

|---|---|---|

| Hapten Design | Synthesis of a molecule mimicking the target analyte for antibody generation. | Elicit antibodies with high affinity and specificity for the target compound. researchgate.net |

| Antibody/Antigen Concentration | Dilution of the antibody and the coating antigen used in the assay. | Achieve a low limit of detection (LOD) and a suitable dynamic range. nih.gov |

| Incubation Time/Temperature | Duration and temperature for binding reactions between antibody and antigen. | Ensure equilibrium is reached for reproducible results. |

| Buffer Composition (pH, ionic strength) | The chemical environment for the assay reactions. | Maintain antibody structure and function for optimal binding. |